1,3-Benzothiazol-2-ylmethyl 4-(dipropylsulfamoyl)benzoate
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Overview
Description
Synthesis Analysis
Benzothiazoles, including 1,3-Benzothiazol-2-ylmethyl 4-(dipropylsulfamoyl)benzoate, are synthesized through various chemical reactions. A notable method involves the reaction of 2-aminothiophenol with isothiocyanates, providing benzothiazoles under specific conditions. This process can lead to the formation of benzothiazoles or other heterocycles depending on the reaction conditions and the reagents used (Fajkusová & Pazdera, 2008).
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been elucidated through X-ray diffraction methods, revealing the planarity of the benzothiazol ring and its conformation in relation to other substituents in the molecule. Studies have shown that these compounds exhibit specific geometric parameters, such as bond lengths and angles, which are crucial for understanding their chemical behavior (Aydin et al., 2002).
Chemical Reactions and Properties
Benzothiazoles participate in a variety of chemical reactions, including cyclizations, alkylations, and acylation. These reactions often lead to the formation of new compounds with different properties. For example, the reaction of diphenyl disulfide with alkynes, promoted by peroxides, offers a synthetic route to substituted benzo[b]thiophenes, indicating the versatility of benzothiazole derivatives in synthetic chemistry (Benati, Montevecchi, & Spagnolo, 1992).
Physical Properties Analysis
The physical properties of benzothiazole derivatives, including 1,3-Benzothiazol-2-ylmethyl 4-(dipropylsulfamoyl)benzoate, are influenced by their molecular structure. Properties such as solubility, melting point, and crystal structure are crucial for their application in various fields. Spectroscopic studies provide insights into the molecular organization and interactions in different environments, facilitating the understanding of their behavior in biological systems (Kluczyk et al., 2016).
Scientific Research Applications
Synthesis and Chemical Properties
The chemical reactivity of benzothiazole derivatives has been a subject of interest for organic chemists due to their potential in synthesizing complex molecules. Benati et al. (1992) explored the thermal reactions of diphenyl disulfide with alkynes, leading to the formation of benzothiophenes, a class of compounds closely related to benzothiazoles. This synthetic route provides a useful method for the construction of benzothiazole analogs, highlighting the versatility of these compounds in organic synthesis (Benati, Montevecchi, & Spagnolo, 1992).
Environmental Applications
Benzothiazole derivatives also find applications in environmental science, particularly in the development of novel non-radical oxidation processes. Zhou et al. (2015) demonstrated that benzoquinone could activate peroxymonosulfate for the efficient degradation of sulfamethoxazole, a commonly detected antibiotic in the environment. This process, which does not produce traditional radicals, suggests benzothiazoles' role in environmental remediation technologies (Zhou et al., 2015).
Material Science Applications
In the field of materials science, benzothiazole compounds contribute to the development of new materials with unique properties. For instance, Li et al. (2018) designed a benzothiazole-based aggregation-induced emission luminogen (AIEgen) that exhibits tunable excited-state intramolecular proton transfer and restricted intramolecular rotation processes. This compound's multifluorescence emissions make it suitable for sensitive physiological pH sensing, demonstrating benzothiazoles' potential in creating advanced fluorescent materials (Li et al., 2018).
Corrosion Inhibition
Hu et al. (2016) studied benzothiazole derivatives as corrosion inhibitors for carbon steel in HCl solution, revealing that these compounds provide excellent protection against corrosion. The study underscores benzothiazoles' significance in industrial applications where corrosion resistance is crucial (Hu et al., 2016).
Antimicrobial Applications
Padalkar et al. (2014) synthesized novel benzimidazole, benzoxazole, and benzothiazole derivatives, demonstrating significant antimicrobial activity against various bacterial and fungal strains. This research highlights the potential of benzothiazole compounds in developing new antimicrobial agents (Padalkar et al., 2014).
Safety And Hazards
The safety and hazards of a compound depend on its specific structure and properties. For example, benzyl benzoate, a related compound, is used as a treatment for scabies and lice, but it can cause skin and eye irritation4.
Future Directions
The future directions of research would likely involve studying the specific properties and potential applications of “1,3-Benzothiazol-2-ylmethyl 4-(dipropylsulfamoyl)benzoate”. This could include investigating its biological activity, potential medicinal uses, and physical and chemical properties.
Please note that this is a general analysis based on the structural components of the compound. For a comprehensive analysis of the specific compound, more detailed information or studies would be needed.
properties
IUPAC Name |
1,3-benzothiazol-2-ylmethyl 4-(dipropylsulfamoyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S2/c1-3-13-23(14-4-2)29(25,26)17-11-9-16(10-12-17)21(24)27-15-20-22-18-7-5-6-8-19(18)28-20/h5-12H,3-4,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZMAHQPQVLVEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzo[d]thiazol-2-ylmethyl 4-(N,N-dipropylsulfamoyl)benzoate |
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